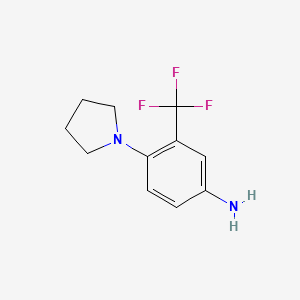
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains a trifluoromethyl group and an aniline group .
Synthesis Analysis
The synthesis of compounds like “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .
Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .
Physical And Chemical Properties Analysis
The molecular weight of “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” is 303.15 . Other physical and chemical properties were not specified in the sources I found.
科学的研究の応用
Crystal Structure and Molecular Interactions
Crystal Structure of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline This study delves into the crystal structure of a compound closely related to 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline, revealing a coplanar arrangement between the pyrrolidine and benzene rings. The crystal structure is characterized by strong N-H···O hydrogen bonds, forming a two-dimensional sheet, and weak C-H···π interactions leading to a three-dimensional network. Theoretical calculations align closely with experimental data, providing insights into molecular geometry and intermolecular interactions (Krishnan et al., 2021).
Kinase Inhibitors and QSAR Studies
Docking and QSAR Studies for Aniline Derivatives as c-Met Kinase Inhibitors This research investigates aniline derivatives, including structures similar to 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline, as c-Met kinase inhibitors. The study uses docking and quantitative structure–activity relationship (QSAR) methods, revealing significant insights into molecular features contributing to high inhibitory activity. These findings are pivotal for understanding the biological activities and potential therapeutic applications of these compounds (Caballero et al., 2011).
Synthesis and NLO Applications
Synthesis of Binary Adducts with Phenolic Coformers for NLO Applications Research on the synthesis of binary adducts involving anilines demonstrates the formation of polar crystals, potentially applicable in non-linear optical (NLO) applications. The study's synthesis and characterization techniques offer valuable insights into the structural aspects and potential uses in NLO technologies (Draguta et al., 2015).
Ring-Opening Polymerization
Silver(I)-Pyridinyl Schiff Base Complexes in Ring-Opening Polymerization This study explores the reactivity of silver(I)-pyridinyl Schiff base complexes, which could be structurally related to the compound , in the ring-opening polymerization of ε-caprolactone. Such research is significant for understanding the catalytic properties and potential industrial applications of these complexes (Njogu et al., 2017).
Safety and Hazards
将来の方向性
The future directions for “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” and similar compounds could involve further investigations into how the chiral moiety influences biological activity . Additionally, new synthetic strategies and modifications could be explored to design new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(15)3-4-10(9)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAASCUUHAHDMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)
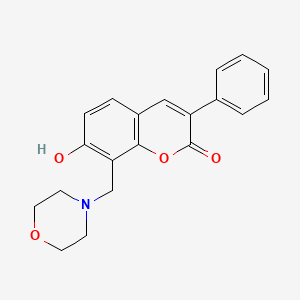
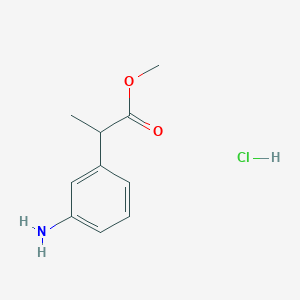
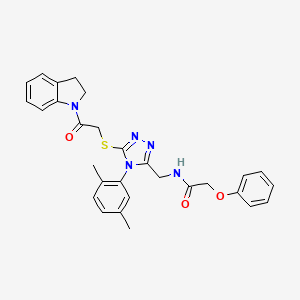
![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)
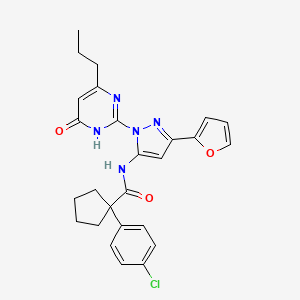
![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)
![N-(2-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2366807.png)
![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)

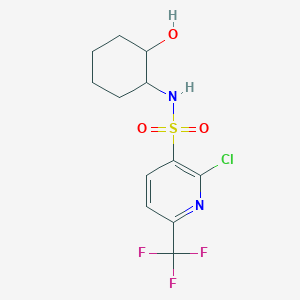
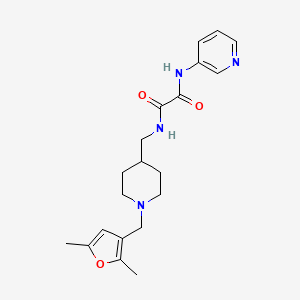
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)